![molecular formula C17H10BrN3O2 B2452607 (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313397-49-8](/img/structure/B2452607.png)
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This is usually achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Bromination: The chromene core is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Imination: The brominated chromene is reacted with 2-cyanobenzaldehyde in the presence of a base to form the imine linkage.
Carboxamidation: Finally, the imine intermediate is treated with a carboxamide source to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or imine groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It has been used in studies to understand its effects on cellular pathways and mechanisms.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
相似化合物的比较
Similar Compounds
6-bromo-2H-chromene-3-carboxamide: Lacks the imine and cyano groups, resulting in different biological activities.
2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions.
6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: Contains a methyl group instead of a cyano group, leading to variations in its chemical and biological properties.
Uniqueness
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, imine linkage, and cyano group collectively contribute to its potential as a versatile compound in various research and industrial applications.
属性
IUPAC Name |
6-bromo-2-(2-cyanophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-12-5-6-15-11(7-12)8-13(16(20)22)17(23-15)21-14-4-2-1-3-10(14)9-19/h1-8H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGIHRJJASIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
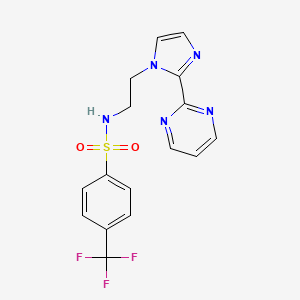
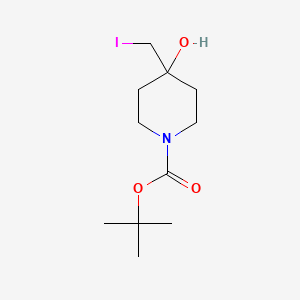
![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)
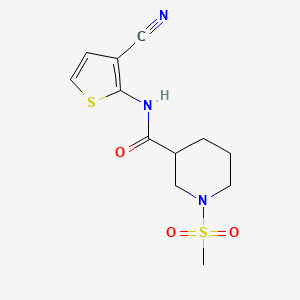
![N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2452536.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2452538.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)
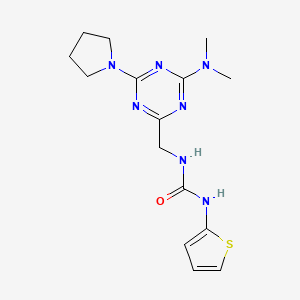
![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)
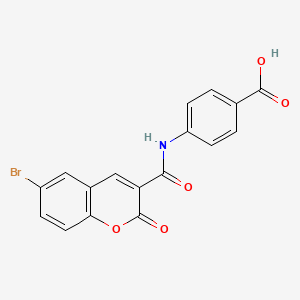
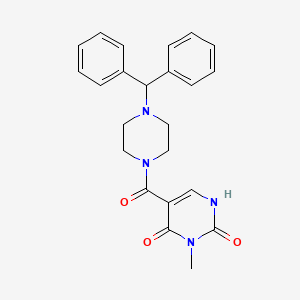
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2452547.png)
